molecular formula C10H19NO5 B565872 Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate CAS No. 136703-59-8

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate

Cat. No.: B565872
CAS No.: 136703-59-8
M. Wt: 233.264
InChI Key: ZZDVXWXHEXVLNH-ZETCQYMHSA-N
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Description

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate is a chemical compound that features a tert-butyloxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino functionality, allowing for selective reactions to occur at other sites within the molecule.

Mechanism of Action

Target of Action

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate is a compound that primarily targets amino groups in biochemical reactions . The compound is used as a protecting group for amines, which are strong nucleophiles and bases . This protection allows for transformations of other functional groups without interference from the amino group .

Mode of Action

The compound acts by converting the amino group into a carbamate . This is achieved through the addition of the tert-butyloxycarbonyl (t-Boc or simply Boc) group to the amine . The Boc group is a better option than other derivatives due to the stability of the more substituted tert-butyl carbocation, which is cleaved when the Boc protecting group is removed .

Biochemical Pathways

The compound affects the biochemical pathways involving amines. The addition of the Boc group to the amine forms a carbamate protecting group . This allows for the transformation of other functional groups in the molecule without interference from the amine . The removal of the Boc group is achieved with a strong acid such as trifluoracetic acid (TFA), resulting in the cleavage of the tert-butyl group .

Pharmacokinetics

The use of a catalyst can lower the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent . This can facilitate product separation and enhance efficiency and productivity relative to a batch process .

Result of Action

The result of the compound’s action is the protection of the amino group, allowing for the transformation of other functional groups without interference . The removal of the Boc group results in the cleavage of the tert-butyl group, leaving the amino group free for further reactions .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the use of a phosphonium ionic liquid can facilitate high-temperature Boc deprotection of amino acids and peptides . This ionic liquid has low viscosity, high thermal stability, and demonstrates a beneficial effect .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate typically involves the protection of an amino acid derivative. The process begins with the amino acid, which is first esterified to form the methyl ester. The amino group is then protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming the Boc-protected amino ester .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but is scaled up to accommodate larger quantities. Continuous flow reactors and solid acid catalysts may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid.

    Substitution: Various nucleophiles and electrophiles depending on the desired product.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include deprotected amino esters, substituted derivatives, and oxidized or reduced forms of the original compound.

Scientific Research Applications

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-3-(Fmoc-amino)-4-hydroxybutanoate: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

    Methyl (S)-3-(Cbz-amino)-4-hydroxybutanoate: Uses a carbobenzoxy (Cbz) protecting group.

Uniqueness

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate is unique due to the stability and ease of removal of the Boc protecting group. The tert-butyl carbocation formed during deprotection is highly stable, making the process efficient and reliable .

Biological Activity

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate is a significant compound in organic synthesis, particularly in the preparation of peptides and other complex molecules. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Overview of the Compound

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protected amino group. The Boc group serves as a protecting agent for the amino functionality, enabling selective reactions at other sites within the molecule. This compound is primarily utilized in organic synthesis and biochemical research due to its ability to modify amino groups without interference from other functional groups.

Target of Action : The compound primarily targets amino groups in biochemical reactions, acting as a protecting group for amines, which are known to be strong nucleophiles and bases.

Mode of Action : The action involves converting the amino group into a carbamate structure through a nucleophilic addition-elimination reaction. This transformation allows for further modifications of other functional groups within the molecule without compromising the integrity of the amino group.

Biochemical Pathways : The addition of the Boc group facilitates various biochemical pathways involving amines. For instance, it enhances the stability and reactivity of amino acids during peptide synthesis .

The following table summarizes key biochemical properties and reactions associated with this compound:

Property Description
Molecular Formula C10H19NO4
Molecular Weight 219.26 g/mol
Boiling Point Not specified
Solubility Soluble in common organic solvents such as methanol and dichloromethane
Reactivity Undergoes deprotection under acidic conditions; can participate in substitution reactions

Applications in Research

This compound has diverse applications across several fields:

  • Chemistry : It serves as a building block for synthesizing peptides and complex organic molecules.
  • Biology : The compound is utilized to study enzyme mechanisms and protein interactions, providing insights into biochemical processes .
  • Medicine : It acts as an intermediate in pharmaceutical synthesis, particularly for biologically active compounds such as β3-amino acids that have therapeutic potential .
  • Industry : Used in producing fine chemicals and specialty materials due to its versatility in chemical transformations.

Case Studies

  • Synthesis of β3-Amino Acids :
    A study demonstrated a safe and efficient method for synthesizing enantiopure N-Boc-β3-amino acid methyl esters from α-amino acids. This method avoids toxic reagents, providing a safer alternative while achieving high yields (up to 85%) . The resulting β3-amino acids exhibit significant biological activity, being components in various drugs.
  • Peptide Synthesis Applications :
    This compound has been employed in synthesizing peptide mimetics that demonstrate enhanced stability against enzymatic degradation. This characteristic is crucial for developing orally bioavailable therapeutics .

Properties

IUPAC Name

methyl (3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(6-12)5-8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDVXWXHEXVLNH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of DL-2-tert-butoxycarbonylamino-succinic acid 4-methyl ester (5 g, 0.02 mol) in dry THF (100 mL) at −10° C. Et3N (3.1 mL, 0.022 mol) was added, followed by ethyl chloroformate (2.1 mL, 0.022 mol). After 10 min, NaBH4 (2.27 g, 0.06 mol) was added and then MeOH was dropped into the mixture over a period of 20 min at 0° C. The reaction mixture was stirred for 1 hour at 0° C. and for 2 hours at room temperature then neutralized with sat. aq. NaHSO4. The organic solvent was removed and the product was extracted with AcOEt three times. The combined organic phases were washed consecutively with sat. aq. NaHSO4, water, sat. aq. NaHCO3, water and dried over anh. Na2SO4. The solvent was evaporated and the residue was purified by flash chromatography (n-hexane/AcOEt 5:1), affording the title compound (1.63 g, 35%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.27 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
35%

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